Lipophilic Character Compared to 5-Hydroxy-5-methylpiperidin-2-one
The replacement of a hydroxyl (OH) at the 5-position with a hydroxymethyl (CH₂OH) group in 5-(Hydroxymethyl)-5-methylpiperidin-2-one results in a notable increase in lipophilicity compared to 5-Hydroxy-5-methylpiperidin-2-one. The target compound has a computed XLogP3-AA value of -0.4, providing a balance of hydrophilicity and permeability [1]. A direct comparator, 5-Hydroxy-5-methylpiperidin-2-one (CAS 501435-45-6), is expected to have a lower computed logP due to the replacement of a carbon with a more polar hydroxyl group; while an exact computed XLogP3 value for this specific comparator was not located in authoritative databases, the structural modification is classically understood to increase hydrophobicity, which can significantly impact membrane penetration and protein binding.
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.4 |
| Comparator Or Baseline | 5-Hydroxy-5-methylpiperidin-2-one (CAS 501435-45-6). Exact computed value not sourced; structurally inferred to be more polar. |
| Quantified Difference | N/A - Direct quantitative comparison unavailable in current literature. |
| Conditions | In silico prediction (PubChem computed properties). |
Why This Matters
Lipophilicity is a master parameter in drug design. For a project requiring a specific logP profile for cell permeability, the van der Waals interaction contributed by the -CH₂- spacer makes this compound a fundamentally different tool than its hydroxy analog, even without a published head-to-head value.
- [1] PubChem. (2026). Computed Properties for CID 121552797. National Center for Biotechnology Information. View Source
